Cas no 1261535-53-8 (4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine)

4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine
-
- インチ: 1S/C13H8F3NO/c14-11-7-9(13(15)16)1-2-10(11)12(18)8-3-5-17-6-4-8/h1-7,13H
- InChIKey: WHPRFRQXQBGTAP-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(F)F)C=CC=1C(C1C=CN=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 292
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 30
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013005163-1g |
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine |
1261535-53-8 | 97% | 1g |
$1475.10 | 2023-09-03 | |
Alichem | A013005163-500mg |
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine |
1261535-53-8 | 97% | 500mg |
$798.70 | 2023-09-03 | |
Alichem | A013005163-250mg |
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine |
1261535-53-8 | 97% | 250mg |
$470.40 | 2023-09-03 |
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridineに関する追加情報
Professional Introduction to 4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine (CAS No. 1261535-53-8)
4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine, identified by its CAS number CAS No. 1261535-53-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, combines a pyridine core with a benzoyl group substituted at the 4-position and a fluoro and difluoromethyl group at the 2-position, making it a promising candidate for further exploration in drug development.
The structural features of 4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine contribute to its unique chemical properties, which are highly relevant in the design of novel therapeutic agents. The presence of fluorine atoms, particularly in the form of a fluoro group and a difluoromethyl group, is well-documented for enhancing metabolic stability, improving binding affinity to biological targets, and modulating pharmacokinetic profiles. These attributes make the compound an attractive scaffold for medicinal chemists aiming to develop next-generation drugs with improved efficacy and reduced side effects.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting various biological pathways. Among these, enzymes involved in cancer metabolism and signal transduction have been extensively studied. The benzoyl-pyridine moiety in 4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine exhibits potential interactions with key enzymes such as kinases and proteases, which are pivotal in maintaining cellular homeostasis and are often dysregulated in pathological conditions. Preliminary studies have suggested that this compound may interfere with the activity of these enzymes by competing with natural substrates or by inducing conformational changes that impair their function.
The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into a molecule can lead to significant changes in its pharmacological properties. For instance, the electron-withdrawing nature of fluorine can enhance the lipophilicity of a compound, facilitating its penetration across biological membranes. Additionally, fluorine atoms can participate in hydrogen bonding interactions with polar residues in protein active sites, thereby increasing binding affinity. These effects have been leveraged to develop highly potent and selective inhibitors for therapeutic applications.
The synthesis of 4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine strong> involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include condensation reactions between appropriately substituted pyridines and benzoyl chlorides or carboxylic acids, followed by functional group transformations such as halogenation and alkylation. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce the desired substituents efficiently.
The pharmacological evaluation of 4-(2-
The impact of fluorination on the pharmacokinetic properties of 4-(2-
The potential therapeutic applications of 4-(2- The development of new drugs is an iterative process that involves extensive characterization at multiple levels—from molecular interactions to clinical efficacy. Computational modeling techniques play a crucial role in this process by providing insights into how small molecules interact with biological targets at an atomic level. Molecular docking studies have been performed using 4-(2- The synthesis and characterization of analogs derived from 4-(2-
1261535-53-8 (4-(2-Fluoro-4-(difluoromethyl)benzoyl)pyridine) 関連製品
- 635-21-2(5-Chloroanthranilic Acid)
- 14287-98-0(N,N,N',N'-Tetrabutylmalonamide)
- 1221792-44-4(Ethyl 1-(2-amino-4-nitrophenyl)-4-piperidinecarboxylate)
- 133073-68-4(Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)
- 2229388-07-0(4-(3-methyl-1,2-oxazol-5-yl)methylpiperidin-4-ol)
- 1932065-77-4(L-Proline, 4-methyl-, ethyl ester, (4R)-)
- 2680785-12-8(7-(prop-2-en-1-yloxy)carbonyl-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid)
- 2092104-99-7(3-(cyanomethyl)pyrazine-2-carboxylic acid)
- 2137766-90-4(4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde)
- 1391067-96-1((2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt)